Fomesafen

説明

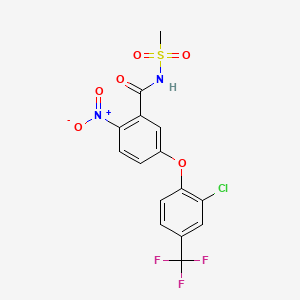

This compound is an N-sulfonylcarboxamide that is N-(methylsulfonyl)benzamide in which the phenyl ring is substituted by a nitro group at position 2 and a 2-chloro-4-(trifluoromethyl)phenoxy group at position 5. A protoporphyrinogen oxidase inhibitor, it was specially developed for use (generally as the corresponding sodium salt, this compound-sodium) for post-emergence control of broad-leaf weeds in soya. It has a role as a herbicide, an agrochemical and an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor. It is an aromatic ether, a N-sulfonylcarboxamide, a C-nitro compound, an organofluorine compound, a member of monochlorobenzenes and a member of phenols. It is a conjugate acid of a this compound(1-).

a protoporphyrinogen oxidase-inhibiting herbicide

Structure

3D Structure

特性

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZZWXTVIYUUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O6S | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108731-70-0 (sodium) | |

| Record name | Fomesafen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7024112 | |

| Record name | Fomesafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fomesafen is a white crystalline solid. Used as an herbicide., Colorless or white solid; [HSDB] | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fomesafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Clear, pale, yellow odorless liquid; BP: 100.6 °C. Incompatible with acids. Soluble in range of organic solvents /Reflex/ | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 25 °C (mg/mL): propylene glycol 631; octanol 12; ethyl decanoate 10 /Fomesafen sodium salt/, In water, 50 mg/L at 20 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/cu cm at 20 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000075 [mmHg], <4X10-3 mPa /<3.0X10-8 mm Hg/ at 20 °C | |

| Record name | Fomesafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

72178-02-0 | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fomesafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72178-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fomesafen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomesafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulphonyl)-2-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMESAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0A3U4CDTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fomesafen: A Technical Guide to Synthesis Pathways and Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen is a selective herbicide widely used for the post-emergence control of broadleaf weeds in various crops, particularly soybeans and other legumes.[1][2] Its mode of action involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll biosynthesis in plants.[2][3][4] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that causes rapid cell membrane damage and desiccation.[3] This technical guide provides an in-depth analysis of the primary synthesis pathways for this compound, a detailed profile of its process-related and degradation impurities, and the analytical methodologies required for their characterization.

This compound Synthesis Pathways

The commercial synthesis of this compound is a multi-step process. The most common routes start from either m-hydroxybenzoic acid or the key intermediate, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (also known as acifluorfen).

Route 1: Synthesis from m-Hydroxybenzoic Acid

This pathway involves three main stages: etherification, nitration, and the final amidation/sulfonamide formation.

-

Etherification: m-Hydroxybenzoic acid is reacted with 3,4-dichlorobenzotrifluoride to form 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.[1]

-

Nitration: The resulting benzoic acid derivative is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.[1][5] The selectivity of this step is critical to maximize the yield of the desired isomer.

-

Amidation: The purified nitrobenzoic acid is converted to this compound. This is typically achieved by first converting the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride.[3][6][7] The resulting acid chloride is then reacted with methanesulfonamide to form the final this compound product.[3][6][7]

Caption: General Synthesis Route for this compound from m-Hydroxybenzoic Acid.

Route 2: Synthesis from Acifluorfen Intermediate

This pathway represents the final stage of the manufacturing process, starting with the key intermediate acifluorfen.

-

Acid Chloride Formation: 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride.[6][7]

-

Sulfonamide Coupling: The acid chloride intermediate is then reacted with methanesulfonamide, typically in the presence of a base like pyridine, to yield this compound.[3][6][7] The crude product is then purified, often through recrystallization.[6]

Caption: Final Stage of this compound Synthesis from the Acifluorfen Intermediate.

Impurity Profiling

The impurity profile of this compound can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. Controlling these impurities is essential for ensuring product quality, safety, and regulatory compliance. The minimum purity for the active substance is typically around 95%.[6]

Process-Related Impurities

These impurities arise during the synthesis process.

| Impurity Name | CAS Number | Potential Origin |

| 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid | 63734-62-3 | Unreacted intermediate from the etherification step.[8] |

| 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (Acifluorfen) | 50594-66-6 | Unreacted key intermediate before the final amidation step. |

| 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide | 116493-45-9 | Isomer of this compound, potentially from incomplete nitration selectivity.[9] |

| 3-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-4-nitrobenzamide | 116493-44-8 | Isomer of this compound, potentially from incomplete nitration selectivity.[9] |

Degradation Products

This compound can degrade in the environment, primarily through microbial activity.[2][10][11] Understanding these degradation pathways is crucial for environmental fate studies and for identifying potential impurities that may form during storage.

-

Nitro Group Reduction: The primary degradation pathway involves the reduction of the nitro group to an amino group.[10][11]

-

Further Transformations: This amino derivative can undergo further reactions such as acetylation, dechlorination, and cleavage of the S-N bond.[10][11]

Experimental Protocols

Synthesis Protocol: Final Amidation Step

This protocol is adapted from published patent literature and illustrates the conversion of the key intermediate to this compound.[6][7]

-

Acid Chloride Formation:

-

Charge a reaction vessel with 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (1.58 g).

-

Add an excess of thionyl chloride (20 ml).

-

Heat the mixture under reflux for 90 minutes.

-

Remove the excess thionyl chloride under vacuum.

-

-

Amidation:

-

Dissolve the resulting oil (the acid chloride intermediate) in dry pyridine (20 ml).

-

Add methanesulfonamide (0.45 g) to the solution.

-

Stir the mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Remove the pyridine under vacuum.

-

Treat the remaining oil with 2-molar hydrochloric acid.

-

Extract the product into diethyl ether (2 x 100 ml).

-

Wash the combined ether extracts with water (100 ml), dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent in a vacuum.

-

Recrystallize the residual solid from a suitable solvent like isopropanol to yield purified this compound.[7]

-

Analytical Protocol: Impurity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of this compound and its impurities.[12][13][14] LC-MS/MS can be used for confirmation and identification.[15]

Caption: General Workflow for this compound Impurity Analysis.

Sample Preparation (QuEChERS method adaptation): [14][16][17]

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of acetonitrile containing 1% acetic acid.

-

Vortex for 2 minutes.

-

Add NaCl (e.g., 1 g) and anhydrous MgSO4 (e.g., 4 g) for phase separation and water removal.

-

Vortex again and centrifuge.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

For cleanup (d-SPE), transfer the aliquot to a tube containing a sorbent mixture (e.g., C18 and PSA) to remove interferences.

-

Vortex and centrifuge. The final extract is ready for HPLC analysis.

HPLC Conditions:

The following table summarizes typical HPLC conditions for this compound analysis, compiled from various methods.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., Shiseido CAPCELL-PAK UG) | C18 (e.g., Agilent Eclipse Plus) |

| Mobile Phase A | Acetonitrile:Water (30:70) with 0.700 g/L potassium nitrate, pH adjusted to 3 with phosphoric acid.[12][18] | 0.1% Formic acid in water.[19] |

| Mobile Phase B | Acetonitrile:Water (90:10) with 1.01 g/L potassium nitrate, pH adjusted to 3 with phosphoric acid.[12][18] | Methanol.[19] |

| Flow Rate | 1.0 mL/min | 0.3 mL/min[19] |

| Detection | UV at 290 nm[12] or 220 nm[16][17] | MS/MS (for confirmation)[19] |

| Injection Volume | 20 µL | Not specified |

| Column Temp | 30°C[19] | 30°C[19] |

| Elution Time | ~7.2 minutes[12] | Not specified |

Note: The specific gradient, mobile phase composition, and run time should be optimized for the specific separation required. The use of certified reference standards for both this compound and its impurities is essential for accurate identification and quantification.

References

- 1. CN103387524A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. apvma.gov.au [apvma.gov.au]

- 5. CN102329255B - Process for synthesizing this compound through directional nitration - Google Patents [patents.google.com]

- 6. This compound (Ref: PP 021) [sitem.herts.ac.uk]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound Impurity 1 - SRIRAMCHEM [sriramchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. Determination of this compound Residue in Agricultural Commodities Using HPLC-UVD/MS -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]

- 14. qascf.com [qascf.com]

- 15. researchgate.net [researchgate.net]

- 16. qascf.com [qascf.com]

- 17. qascf.com [qascf.com]

- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 19. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Fomesafen in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the herbicide fomesafen in the soil environment. This compound, a member of the diphenyl ether class of herbicides, is utilized for the control of broadleaf weeds in various agricultural settings.[1] Understanding its behavior in soil is critical for assessing its environmental impact, ensuring food safety, and developing effective weed management strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to support research and development in this field.

Physicochemical Properties and Mobility

This compound's environmental behavior is influenced by its chemical and physical properties. It is a weak acid with a pKa of approximately 2.83, meaning it will exist predominantly in its anionic form in most agricultural soils.[2][3] This characteristic significantly affects its adsorption and mobility in the soil matrix.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀ClF₃N₂O₆S | [4] |

| Molecular Weight | 438.76 g/mol | |

| Water Solubility | ~50 mg/L (distilled water) | [3] |

| Vapor Pressure | <3.0 x 10⁻⁸ mm Hg at 20 °C | [1] |

| pKa | 2.83 - 2.9 | [2][3] |

| Log Kow (n-octanol/water partition coefficient) | 3.4 at pH 4 | [2] |

The mobility of this compound in soil is considered to be moderate to high, largely dependent on soil composition.[5][6] Its anionic nature at typical soil pH values leads to repulsion from negatively charged soil colloids like clay and organic matter, thus increasing its potential for leaching.[7] However, adsorption can be influenced by factors such as soil pH, organic matter content, and clay content.[5]

Soil Adsorption and Desorption

The adsorption of this compound to soil particles is a key process governing its concentration in the soil solution and, consequently, its bioavailability and potential for leaching. The strength of this adsorption is quantified by various coefficients, as summarized in the tables below.

Table 2: this compound Soil Adsorption Coefficients

| Soil Type | Kd (mL/g) | Koc (mL/g) | Kf ((µg¹⁻¹/ⁿ g⁻¹ mL¹/ⁿ)/n) | Reference(s) |

| Various US Soils (7 types) | 1.11 - 12.76 | 58 - 1467 | 1.30 - 9.28 | [8] |

| Various Brazilian Soils | Not Reported | Not Reported | Not Reported | [1] |

Table 3: this compound Desorption Data

| Soil Type | Desorption (%) | Reference(s) |

| Various US Soils (7 types) | 11.06 - 81.31 | [8] |

Dissipation and Degradation in Soil

The primary mechanism for this compound dissipation from soil is microbial degradation.[7][9] Abiotic degradation processes such as hydrolysis and photolysis on the soil surface are generally considered to be minor contributors to its overall breakdown.

Biotic Degradation

Microorganisms in the soil play a crucial role in the breakdown of this compound. Several studies have demonstrated that its degradation rate is significantly influenced by microbial activity. The half-life of this compound in soil can vary widely depending on environmental conditions and soil properties that affect microbial populations.

Table 4: this compound Soil Half-Life (DT₅₀)

| Condition | Half-Life (days) | Reference(s) |

| Aerobic Soil | 63 - 527 | [2][9] |

| Anaerobic Soil | < 20 | [2] |

| No-Till System | 60 - 71 | [5] |

| Conventional Tillage System | 99 - 114 | [5] |

| Cecil Sandy Loam (Field) | 34 - 47 | [8] |

| Tifton Loamy Sand (Field) | 4 - 6 | [8] |

| Laboratory Aerobic Incubation | ~100 | [10] |

Abiotic Degradation

This compound is stable to hydrolysis under environmentally relevant pH conditions.[2] While it can undergo slow photodegradation in water, its photolysis on soil surfaces is not considered a major dissipation pathway.[2]

This compound Degradation Pathway

Research has identified a microbial degradation pathway for this compound, primarily investigated using the bacterium Pseudomonas zeshuii BY-1.[5][9][11] This pathway involves a series of biotransformations, beginning with the reduction of the nitro group.

Caption: Proposed microbial degradation pathway of this compound in soil.

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate of this compound in soil, based on OECD guidelines and published research.

Soil Dissipation Study (Aerobic and Anaerobic Transformation - based on OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.

-

Test System: Fresh surface soil is collected, sieved (e.g., <2 mm), and characterized (pH, organic carbon, texture, etc.).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) or non-labeled this compound is applied to the soil at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are maintained at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity) in the dark. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.[12][13]

-

Anaerobic: Soil is flooded with water to create anaerobic conditions and incubated in the dark at a constant temperature.[14]

-

-

Sampling: Soil samples are collected at various time intervals over the study period (typically up to 120 days).[12][15]

-

Extraction: this compound and its degradation products are extracted from the soil using an appropriate organic solvent or solvent mixture.

-

Analysis: The concentrations of this compound and its metabolites in the extracts are quantified using analytical techniques such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[16][17]

-

Data Analysis: The dissipation kinetics of this compound are determined, and the half-life (DT₅₀) is calculated. Degradation products are identified and quantified to elucidate the degradation pathway.

Caption: Experimental workflow for a this compound soil dissipation study.

Adsorption-Desorption Study (Batch Equilibrium Method - based on OECD 106)

This study quantifies the adsorption of this compound to soil and its subsequent desorption, providing insights into its mobility.

-

Test System: Several different soil types with varying properties (organic carbon, pH, clay content) are used.[18][19]

-

Adsorption Phase:

-

A known mass of soil is equilibrated with a this compound solution of known concentration in a centrifuge tube. A background electrolyte solution (e.g., 0.01 M CaCl₂) is typically used.

-

The tubes are agitated for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.[8]

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of this compound remaining in the supernatant is measured.

-

The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

-

Desorption Phase:

-

The supernatant from the adsorption phase is replaced with a this compound-free background electrolyte solution.

-

The tubes are agitated again for the same equilibration period.

-

The solid and liquid phases are separated, and the concentration of this compound in the supernatant is measured to determine the amount desorbed.[8]

-

-

Analysis: The concentration of this compound in the aqueous phase is determined by HPLC-DAD or LC-MS/MS.

-

Data Analysis: Adsorption and desorption isotherms are plotted, and the distribution coefficient (Kd), organic carbon-normalized adsorption coefficient (Koc), and Freundlich adsorption coefficient (Kf) are calculated.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. york.ac.uk [york.ac.uk]

- 8. asacim.org.ar [asacim.org.ar]

- 9. Microbial degradation of this compound by a newly isolated strain Pseudomonas zeshuii BY-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 14. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. content.fera.co.uk [content.fera.co.uk]

- 16. Mobility and persistence of the herbicide this compound in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 19. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

Fomesafen Metabolism in Susceptible and Resistant Weed Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen is a selective herbicide widely used for the control of broadleaf weeds in various crops, particularly soybeans. It belongs to the diphenyl ether class of herbicides and acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme (Group 14).[1] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and cell membrane disruption, ultimately leading to weed death.

The evolution of herbicide resistance in weed populations poses a significant threat to sustainable agriculture. In the case of this compound, resistance can be conferred through two primary mechanisms: target-site resistance (TSR), involving mutations in the gene encoding the PPO enzyme, and non-target-site resistance (NTSR). This guide focuses on NTSR, specifically the enhanced metabolism of this compound in resistant weed species compared to their susceptible counterparts. Understanding the metabolic pathways and the enzymes involved is crucial for developing effective weed management strategies and for the discovery of new herbicide chemistries.

Core Concepts in this compound Metabolism and Resistance

The primary mechanism of NTSR to this compound in weeds is the rapid metabolic detoxification of the herbicide into non-phytotoxic compounds. This enhanced metabolism is primarily carried out by two major enzyme superfamilies: Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).

Cytochrome P450 Monooxygenases (P450s): P450s are a diverse group of enzymes that catalyze a wide range of oxidative reactions. In the context of herbicide metabolism, they are key players in Phase I detoxification, where they introduce or expose functional groups on the herbicide molecule, typically making it more water-soluble and susceptible to further enzymatic reactions. In this compound-resistant weeds, the overexpression of specific P450 genes has been linked to enhanced herbicide detoxification.[2][3][4][5]

Glutathione S-Transferases (GSTs): GSTs are crucial for Phase II detoxification. They catalyze the conjugation of the tripeptide glutathione (GSH) to the herbicide molecule or its P450-derived metabolites. This conjugation reaction significantly increases the water solubility of the compound and tags it for sequestration into the vacuole or apoplast, effectively neutralizing its phytotoxic activity. Elevated GST activity is a well-documented mechanism of this compound resistance in several weed species.[2][3][4][5]

The differential metabolic capacity between resistant and susceptible weed biotypes is the cornerstone of metabolic resistance. Resistant plants can metabolize this compound at a much faster rate, preventing the herbicide from reaching its target site (the PPO enzyme) at a lethal concentration.

This compound Metabolic Pathways

The metabolism of this compound in plants proceeds through a series of enzymatic reactions designed to detoxify and eliminate the xenobiotic compound. The primary pathways involve oxidation by P450s followed by conjugation with glutathione, catalyzed by GSTs.

One identified metabolite of this compound involves the reduction of the nitro group and subsequent acetylation of the resulting amino group, forming N-(4-(4-(trifluoromethyl)phenoxy)-2-methanamidephenyl)acetamide.[3]

Caption: Generalized metabolic pathway of this compound in plants.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from various studies, highlighting the differences in this compound metabolism between susceptible (S) and resistant (R) weed biotypes.

Table 1: Whole-Plant Dose-Response to this compound

| Weed Species | Biotype | GR50 (g ai/ha) | Resistance Index (RI) | Reference |

| Amaranthus palmeri | Susceptible | 4.3 | - | [6] |

| Amaranthus palmeri | Resistant | 77.8 | 18.0 | [6] |

| Amaranthus retroflexus | Susceptible | 9.86 | - | [4] |

| Amaranthus retroflexus | Resistant (R1) | 583.05 | 59.0 | [4] |

| Amaranthus retroflexus | Resistant (R2) | 496.73 | 50.0 | [4] |

GR50: The herbicide dose required to cause a 50% reduction in plant growth. RI: Resistance Index (GR50 of resistant population / GR50 of susceptible population).

Table 2: Effect of Enzyme Inhibitors on this compound Efficacy in Amaranthus retroflexus

| Biotype | Treatment | GR50 (g ai/ha) | Fold Reduction in GR50 | Reference |

| Resistant (R1) | This compound alone | 529.51 | - | [4] |

| Resistant (R1) | This compound + Malathion (P450 inhibitor) | 349.48 | 1.51 | [4] |

| Resistant (R1) | This compound + PBO (P450 inhibitor) | 317.71 | 1.67 | [4] |

| Resistant (R1) | This compound + NBD-Cl (GST inhibitor) | 291.23 | 1.82 | [4] |

| Resistant (R2) | This compound alone | 360.44 | - | [4] |

| Resistant (R2) | This compound + Malathion (P450 inhibitor) | 237.89 | 1.52 | [4] |

| Resistant (R2) | This compound + PBO (P450 inhibitor) | 216.26 | 1.67 | [4] |

| Resistant (R2) | This compound + NBD-Cl (GST inhibitor) | 198.24 | 1.82 | [4] |

PBO: Piperonyl butoxide; NBD-Cl: 4-chloro-7-nitrobenzofurazan.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound metabolism and resistance. The following sections outline the key experimental protocols.

Whole-Plant Dose-Response Bioassay

This experiment determines the level of resistance in a weed population by comparing its response to a range of herbicide doses with that of a known susceptible population.

Materials:

-

Seeds of suspected resistant and known susceptible weed populations.

-

Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

-

Growth chamber or greenhouse with controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

This compound herbicide formulation.

-

Cabinet sprayer calibrated to deliver a specific spray volume (e.g., 200 L/ha).

Procedure:

-

Plant Growth: Sow seeds of both resistant and susceptible populations in pots. After emergence, thin the seedlings to a uniform number per pot (e.g., 3-4 plants). Grow the plants until they reach the 3-4 leaf stage.

-

Herbicide Application: Prepare a series of this compound dilutions to cover a range of doses (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where 1X is the recommended field rate). Apply the different herbicide doses to the plants using a cabinet sprayer. Include a non-treated control for comparison.

-

Evaluation: At a set time after treatment (e.g., 14-21 days), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven (e.g., at 60°C for 72 hours), and record the dry weight.

-

Data Analysis: Express the dry weight of treated plants as a percentage of the non-treated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 value for each population. Calculate the resistance index (RI) by dividing the GR50 of the resistant population by that of the susceptible population.

Caption: Workflow for a whole-plant dose-response bioassay.

Enzyme Inhibitor Bioassays

These assays are conducted to determine the involvement of P450s and GSTs in this compound resistance. The principle is to see if the application of an inhibitor of these enzyme families can restore the susceptibility of the resistant plants to this compound.

Materials:

-

Resistant and susceptible weed plants at the 3-4 leaf stage.

-

This compound herbicide.

-

P450 inhibitors (e.g., malathion, piperonyl butoxide - PBO).

-

GST inhibitor (e.g., 4-chloro-7-nitrobenzofurazan - NBD-Cl).

-

Cabinet sprayer.

Procedure:

-

Inhibitor Application: Apply the P450 or GST inhibitor to the plants at a pre-determined, non-phytotoxic rate. The timing of inhibitor application relative to the herbicide treatment is critical (e.g., P450 inhibitors are often applied 1-2 hours before the herbicide, while GST inhibitors may require a longer pre-treatment of 24-48 hours).

-

Herbicide Application: Apply this compound at a dose that is sub-lethal to the resistant population but lethal to the susceptible population.

-

Control Groups: Include control groups treated with only the inhibitor, only this compound, and a non-treated control.

-

Evaluation and Analysis: Assess plant injury and biomass reduction as described in the whole-plant dose-response bioassay. A significant increase in this compound efficacy in the presence of an inhibitor suggests the involvement of the corresponding enzyme family in the resistance mechanism.

This compound Metabolism Analysis using HPLC-MS/MS

This method is used to identify and quantify this compound and its metabolites in plant tissues, allowing for a direct comparison of metabolic rates between resistant and susceptible plants.

Materials:

-

Resistant and susceptible weed plants.

-

This compound.

-

Liquid nitrogen.

-

Extraction solvent (e.g., acetonitrile:water:acetic acid).

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

Procedure:

-

Herbicide Treatment and Sampling: Treat plants with a known amount of this compound. At various time points after treatment (e.g., 0, 6, 12, 24, 48 hours), harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Extraction: Grind the frozen tissue to a fine powder and extract the herbicide and its metabolites using a suitable solvent. Centrifuge the mixture to pellet the plant debris.

-

Cleanup: Pass the supernatant through an SPE cartridge to remove interfering compounds. Elute the analytes of interest.

-

HPLC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute it in a suitable mobile phase. Inject the sample into the HPLC-MS/MS system.

-

HPLC Separation: Use a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from its metabolites.

-

MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound and its predicted metabolites. Use multiple reaction monitoring (MRM) for accurate quantification.

-

-

Data Analysis: Compare the rate of this compound disappearance and the appearance of metabolites in resistant versus susceptible plants.

Table 3: Example HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| HPLC System | |

| Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 350°C |

| This compound MRM Transition | e.g., m/z 437 -> 393 |

Transcriptional Regulation of Metabolic Genes

The enhanced metabolism of this compound in resistant weeds is often due to the overexpression of P450 and GST genes. The regulation of these genes is complex and can involve various transcription factors (TFs) and signaling pathways that are activated in response to herbicide stress.

Caption: Putative signaling pathway for the induction of P450 and GST genes.

Conclusion and Future Directions

Metabolic resistance to this compound in weed species is a complex and evolving challenge. The enhanced detoxification of the herbicide, primarily through the actions of cytochrome P450s and glutathione S-transferases, is a key mechanism of non-target-site resistance. This technical guide has provided an overview of the core concepts, metabolic pathways, quantitative data, and experimental protocols relevant to the study of this compound metabolism in susceptible and resistant weeds.

Future research should focus on:

-

Identification of specific P450 and GST isoforms: Elucidating the exact enzymes responsible for this compound metabolism in different weed species will enable the development of more targeted management strategies.

-

Understanding the regulatory networks: A deeper understanding of the signaling pathways and transcription factors that control the expression of metabolic genes will be crucial for developing novel approaches to overcome resistance.

-

Development of diagnostic tools: Rapid and accurate diagnostic tools to detect metabolic resistance in the field will allow for more timely and effective weed management decisions.

By continuing to investigate the intricacies of this compound metabolism, the scientific community can contribute to the development of sustainable solutions to combat herbicide resistance and ensure global food security.

References

- 1. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 2. Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants | PLOS One [journals.plos.org]

- 4. Frontiers | The effects of long-term application of this compound on weed seedbank and resistance levels of Amaranthus retroflexus L. [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Confirmation and Characterization of Non–target site Resistance to this compound in Palmer amaranth (Amaranthus palmeri) | Weed Science | Cambridge Core [cambridge.org]

Toxicological effects of fomesafen on non-target aquatic organisms

For Immediate Release

This technical guide provides an in-depth analysis of the toxicological effects of the herbicide fomesafen on non-target aquatic organisms. This compound, a diphenyl ether herbicide, is increasingly used in agriculture to control broadleaf weeds. Its persistence in soil and high mobility create a potential risk for contamination of adjacent aquatic ecosystems, necessitating a thorough understanding of its impact on aquatic life. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current research, detailed experimental protocols, and quantitative toxicity data.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial for the synthesis of both chlorophyll in photosynthetic organisms and heme.[3]

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX), within the cell. This excess PPGIX leaks from its normal pathway in the chloroplast into the cytoplasm, where it is oxidized to form protoporphyrin IX (PPIX).[4] In the presence of light and oxygen, PPIX acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂), a type of Reactive Oxygen Species (ROS).[4][5] This surge in ROS leads to rapid lipid peroxidation, causing severe damage to cell membranes and ultimately leading to cell death.[2]

Toxicological Effects on Phytoplankton

Phytoplankton, as primary producers, are particularly vulnerable to PPO-inhibiting herbicides. Effects vary significantly among species.

A study on three freshwater phytoplankton species revealed that the green alga Raphidocelis subcapitata was significantly more sensitive to a this compound-based herbicide than the green alga Chlamydomonas snowii and the cyanobacterium Microcystis aeruginosa. For R. subcapitata, exposure led to growth inhibition, reduced chlorophyll a content, and impaired photosynthesis. At a concentration of 320 µg/L, this compound caused a 54% decrease in growth and a 178% increase in intracellular ROS.[6]

Table 1: Effects of this compound on Algae and Cyanobacteria

| Species | Endpoint | Concentration (µg/L) | Effect | Citation |

|---|---|---|---|---|

| Raphidocelis subcapitata | Growth Rate | 40 | 15% decrease | [6] |

| 320 | 54% decrease | [6] | ||

| EC₅₀ (Biomass) | 92 | - | ||

| NOAEC (Biomass) | 10 | - | ||

| Photosynthesis (ϕ'M) | 320 | 21% decrease | [6] | |

| Chlorophyll a | 40 | 18% decrease | [6] | |

| 320 | 27% decrease | [6] | ||

| ROS Content | 320 | 178% increase | [6] | |

| Chlamydomonas snowii | Growth Rate | 320 | No significant effect | [6] |

| Chlorophyll a | 10 | 15% decrease | [6] | |

| 320 | 18% decrease | [6] | ||

| Microcystis aeruginosa | Growth Rate | 320 | No significant effect | [6] |

| Selenastrum capricornutum | EC₅₀ (Biomass) | 120 | - | [7] |

| NOAEC | 20 | - | [7] |

| Cyanobacteria (unspecified) | LC₅₀ (Biomass) | 71,000 | - | |

Toxicological Effects on Aquatic Invertebrates

This compound is generally considered slightly toxic to moderately toxic to aquatic invertebrates.[2][8] Standard acute toxicity tests show a relatively high tolerance in some species, though sublethal and chronic effects remain an area for further investigation.

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Duration | Endpoint | Value | Citation |

|---|---|---|---|---|

| Daphnia magna (Water Flea) | 48-hour | EC₅₀ | 330 mg/L | |

| Daphnia magna (Water Flea) | 21-day | NOEC | > 100 mg/L | [2] |

| Mysid Shrimp | 96-hour | LC₅₀ | 22.1 mg/L |

| Pacific Oyster | 96-hour | EC₅₀ | > 96.6 mg/L | |

Toxicological Effects on Fish

On an acute basis, this compound exhibits low toxicity to fish.[3] However, studies on embryonic development have revealed significant sublethal effects, indicating that early life stages may be more vulnerable.

Exposure of zebrafish (Danio rerio) embryos to this compound at concentrations of 5, 10, and 20 mg/L from 6 to 72 hours post-fertilization resulted in developmental toxicity.[9] Observed effects included pericardial and yolk sac edema, reduced heart rate, and decreased body length.[9] Furthermore, this compound exposure induced an oxidative stress response, increased apoptosis (programmed cell death), and disrupted the activity of enzymes related to nerve development, which in turn affected embryo motility.[9]

Table 3: Acute and Developmental Toxicity of this compound to Fish

| Species | Duration | Endpoint | Value | Observed Effects | Citation |

|---|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour | LC₅₀ | 126 - 170 mg/L | - | [10] |

| Lepomis macrochirus (Bluegill Sunfish) | 96-hour | LC₅₀ | 6030 mg/L | - | |

| Cyprinodon variegatus (Sheepshead Minnow) | 96-hour | LC₅₀ | > 163 mg/L | - |

| Danio rerio (Zebrafish) Embryo | 6-72 hpf | - | 5 - 20 mg/L | Pericardial & yolk sac edema, reduced heart rate, shorter body length, induced oxidative stress & apoptosis. |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the protocols used in key studies cited in this guide.

Phytoplankton Toxicity Assay Protocol

This protocol is based on the methodology used to assess the effects of this compound on R. subcapitata, C. snowii, and M. aeruginosa.[6]

-

Culture Preparation: Axenic (pure) cultures of the test species are maintained in appropriate sterile growth media (e.g., Bold's Basal Medium) under controlled temperature (20°C) and light conditions (16:8h light:dark cycle).

-

Exposure: Exponentially growing cells are inoculated into fresh media containing the desired concentrations of this compound (e.g., 0, 5, 10, 40, and 320 µg/L). Multiple replicates (e.g., n=9) are prepared for each concentration.

-

Incubation: The cultures are incubated for a set period, typically 72 hours, under the same controlled conditions.

-

Endpoint Measurement:

-

Growth Rate: Cell density is measured at the beginning and end of the exposure period using a flow cytometer or particle counter to calculate the specific growth rate.

-

Photosynthetic Efficiency: The maximum (ΦM) and operational (Φ'M) quantum yields of photosystem II (PSII) are measured using a Pulse Amplitude Modulated (PAM) fluorometer. This provides insight into the health of the photosynthetic apparatus.

-

Pigment Content: Cells are harvested, and pigments (e.g., Chlorophyll a) are extracted using a solvent like ethanol. The concentration is determined spectrophotometrically.

-

Oxidative Stress: Intracellular ROS levels are quantified using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The probe is added to cell samples, and after an incubation period, the fluorescence of the oxidized product (DCF) is measured via flow cytometry, which is proportional to the amount of ROS.[6]

-

Zebrafish Embryo Developmental Toxicity Assay

This protocol is a generalized representation based on methodologies for assessing developmental toxicity in zebrafish (Danio rerio).[9][11]

-

Embryo Collection and Staging: Healthy, fertilized zebrafish embryos are collected shortly after spawning. They are cleaned and staged under a microscope. Only normally developing embryos at a specific stage (e.g., 6 hours post-fertilization, hpf) are selected for the test.

-

Exposure: Selected embryos are placed individually into wells of a multi-well plate (e.g., 96-well plate). Each well contains a specific concentration of this compound dissolved in embryo medium (e.g., 0, 5, 10, 20 mg/L). A sufficient number of embryos (e.g., 24) are used for each concentration and the control group.

-

Incubation: The plates are incubated at a constant temperature (e.g., 28.5°C) for the duration of the experiment (e.g., up to 72 or 96 hpf).

-

Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96 hpf), embryos are observed under a stereomicroscope to assess a range of endpoints:

-

Mortality: Lack of heartbeat and opaque appearance.

-

Hatching Rate: Percentage of embryos that have successfully hatched.

-

Heart Rate: Beats per minute are counted for a set duration.

-

Morphological Abnormalities: The presence and severity of malformations such as pericardial edema (fluid accumulation around the heart), yolk sac edema, body curvature (scoliosis), and overall body length are recorded.[9][12]

-

Behavioral Analysis: Larval motility can be assessed by tracking movement in response to stimuli.

-

-

Molecular and Cellular Analysis (Optional): At the end of the exposure, larvae can be collected for further analysis, such as quantifying gene expression related to stress responses, neurodevelopment, or apoptosis, and for cellular assays to measure ROS production or cell death.[9]

Conclusion

The available data indicates that while this compound has low acute toxicity to fish and aquatic invertebrates, it poses a significant risk to primary producers like sensitive algae species at environmentally relevant concentrations. Its primary mechanism of PPO inhibition leads to severe oxidative stress, a pathway common to photosynthetic organisms. Furthermore, sublethal effects, such as developmental abnormalities in the early life stages of fish, highlight a more nuanced risk profile than acute lethality data alone would suggest. This guide underscores the importance of considering a wide range of non-target species and sublethal endpoints when assessing the environmental risk of this compound.

References

- 1. This compound | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: PP 021) [sitem.herts.ac.uk]

- 3. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 4. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 5. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. Effect of this compound on the embryonic development of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Teratological Effects of a Panel of Sixty Water-Soluble Toxicants on Zebrafish Development - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of fomesafen as a diphenyl ether herbicide

A comprehensive guide for researchers and scientists on the discovery, mechanism, and application of the protoporphyrinogen oxidase inhibiting herbicide, fomesafen.

Introduction

This compound is a selective herbicide belonging to the diphenyl ether class, widely utilized for the post-emergence control of broadleaf weeds in various crops, most notably soybeans. Its development in the late 1970s by Imperial Chemical Industries (ICI) marked a significant advancement in weed management technology. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, synthesis, and herbicidal efficacy of this compound, tailored for an audience of researchers, scientists, and professionals in drug development and agriculture.

Discovery and History: A Tale of Molecular Mimicry

The journey to this compound's discovery began at ICI's Jealott's Hill research station in the United Kingdom. At the time, the diphenyl ether herbicide market was competitive, with existing compounds like acifluorfen showing promise but also presenting certain limitations. The innovative breakthrough by the ICI chemists was the strategic replacement of the carboxylic acid group in acifluorfen with a sulfonamide moiety (-CONHSO₂CH₃). This chemical modification was a prime example of molecular mimicry, designed to retain the herbicidal activity while altering the molecule's metabolic fate and physicochemical properties. This strategic design choice circumvented existing patents and led to the development of a novel, proprietary herbicide.

The initial patent for this compound was filed in 1978, and the herbicide was subsequently developed under the code number PP021. Its first commercial launch was in 1983.

Physicochemical Properties

A thorough understanding of a herbicide's physicochemical properties is paramount for optimizing its formulation and application. This compound is an off-white, odorless solid. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀ClF₃N₂O₆S | [1] |

| Molecular Weight | 438.76 g/mol | [1] |

| Melting Point | 220-221 °C | [1] |

| Water Solubility | 50 mg/L (acid form) | [1] |

| Log P (octanol-water partition coefficient) | 3.3 | [1] |

| pKa | 2.83 | [1] |

| Vapor Pressure | <1.0 x 10⁻⁷ Pa at 20°C | [1] |

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound, like other diphenyl ether herbicides, exerts its phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.

The PPO Inhibition Pathway

The inhibition of PPO by this compound disrupts the conversion of protoporphyrinogen IX (Proto IXgen) to protoporphyrin IX (Proto IX). This blockage leads to the accumulation of Proto IXgen, which then leaks from the plastid into the cytoplasm. In the cytoplasm, a non-enzymatic oxidation of Proto IXgen to Proto IX occurs. The accumulated Proto IX in the presence of light and oxygen, acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂). These reactive oxygen species cause rapid peroxidation of lipids and proteins within the cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death. This cascade of events manifests as chlorosis, necrosis, and desiccation of the treated plant tissues.

Caption: this compound inhibits PPO, leading to the accumulation of Protoporphyrin IX and subsequent cell death.

Enzyme Inhibition Kinetics

This compound is a potent inhibitor of PPO. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.

| Enzyme Source | Ki (nM) | Reference |

| Nicotiana tabacum (Tobacco) | 10.3 | [2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, which has been detailed in various patents. A general synthetic route is outlined below.

References

Fomesafen: A Comprehensive Technical Review of its Molecular Structure and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomesafen, a member of the diphenylether class of herbicides, is a critical tool in modern agriculture for the selective post-emergence control of broadleaf weeds.[1][2] Its efficacy is rooted in its specific mode of action, which involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants.[2][3] This inhibition leads to a cascade of cytotoxic events, culminating in rapid plant tissue degradation.[2] This technical guide provides an in-depth analysis of the molecular structure and chemical properties of this compound, along with its mechanism of action, synthesis, and analytical methodologies.

Molecular Structure

This compound is an organic compound with the systematic IUPAC name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide.[4] Its molecular formula is C₁₅H₁₀ClF₃N₂O₆S.[1][4][5] The structure is characterized by a diphenyl ether linkage, with one phenyl ring substituted with chlorine and a trifluoromethyl group, and the other bearing a nitro group and an N-sulfonylcarboxamide functional group.[4]

| Identifier | Value |

| IUPAC Name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide[4] |

| CAS Number | 72178-02-0[4] |

| Molecular Formula | C₁₅H₁₀ClF₃N₂O₆S[1][4][5] |

| SMILES | CS(=O)(=O)NC(=O)c1cc(ccc1--INVALID-LINK--[O-])Oc2ccc(cc2Cl)C(F)(F)F[6] |

| InChIKey | BGZZWXTVIYUUEY-UHFFFAOYSA-N[6] |

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[4][7] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 438.76 g/mol | [4][5] |

| Melting Point | 220-221 °C | [7] |

| Water Solubility | 50 mg/L (for acid form) | [8] |

| Water Solubility | 600,000 mg/L (for sodium salt) | [8] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 60 - 68 mL/g | [2][8] |

| Soil Persistence (Half-life) | 63 - 527 days | [2][9] |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The herbicidal activity of this compound stems from its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[10] PPIX is a precursor for both chlorophyll and heme.

Inhibition of PPO by this compound leads to the accumulation of PPGIX within the plant cells.[10] This excess PPGIX leaks from the chloroplasts into the cytoplasm, where it is rapidly oxidized to PPIX.[10] Cytoplasmic PPIX, in the presence of light and oxygen, acts as a powerful photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen.[1][10] These highly reactive ROS cause rapid peroxidation of membrane lipids, leading to the disruption of cell membranes, loss of cellular integrity, and ultimately, cell death and necrosis of the plant tissue.[1][2]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. A common pathway involves the reaction of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride.[11][12] This intermediate is then reacted with methanesulfonamide in the presence of a base like pyridine to yield crude this compound, which is subsequently purified by recrystallization.[11][12]

Experimental Protocols

Synthesis of this compound (Illustrative Laboratory Scale)

This protocol is a generalized representation based on described synthesis routes.[11][12]

-

Acid Chloride Formation: 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride for approximately 90 minutes.

-

Solvent Removal: Excess thionyl chloride is removed under vacuum.

-

Amide Formation: The resulting acid chloride is dissolved in dry pyridine. Methanesulfonamide is added, and the mixture is stirred at room temperature overnight.

-

Work-up: The pyridine is removed under vacuum. The residue is treated with 2-molar hydrochloric acid and extracted with diethyl ether.

-

Purification: The ether extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated under vacuum. The resulting solid is recrystallized from a suitable solvent like isopropanol to yield pure this compound.

Analytical Determination of this compound Residues

The following outlines a general workflow for the analysis of this compound in environmental or biological samples, based on established methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by High-Performance Liquid Chromatography (HPLC).[13][14][15]

Protocol Steps:

-

Sample Preparation: A representative sample (e.g., 10-20 g) is homogenized.

-

Extraction: The sample is extracted with a suitable solvent, often acetonitrile, sometimes acidified with acetic acid to improve recovery.[13]

-

Partitioning: Salts such as sodium chloride and magnesium sulfate are added to induce phase separation.

-

Centrifugation: The mixture is centrifuged to separate the organic and aqueous layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences) and centrifuged.

-

Final Extract Preparation: The supernatant is filtered through a syringe filter (e.g., 0.22 or 0.45 µm) into an autosampler vial.

-

Instrumental Analysis: The extract is analyzed by HPLC coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS/MS) for detection and quantification.[13][14]

Conclusion

This compound's efficacy as a selective herbicide is a direct consequence of its well-defined molecular structure and chemical properties, which facilitate its specific interaction with the PPO enzyme. Understanding these core characteristics is paramount for its effective and safe use in agriculture, for developing new analogues with improved properties, and for monitoring its environmental fate. The provided methodologies for synthesis and analysis serve as a foundation for further research and development in the field of crop protection.

References

- 1. This compound Herbicide | Selective Weed Control for Legume Crops [smagrichem.com]

- 2. This compound Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. GSRS [precision.fda.gov]

- 7. What is this compound herbicide? - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 8. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. This compound | 72178-02-0 | Benchchem [benchchem.com]

- 11. This compound (Ref: PP 021) [sitem.herts.ac.uk]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. qascf.com [qascf.com]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. plantarchives.org [plantarchives.org]

Fomesafen's Interaction with Soil: A Technical Guide to Adsorption and Desorption Behavior

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical environmental processes of fomesafen adsorption and desorption across various soil types. Understanding these interactions is paramount for predicting the herbicide's efficacy, mobility, and potential for environmental contamination. This compound, a member of the diphenyl ether class of herbicides, is widely used for the post-emergence control of broadleaf weeds in crops such as soybeans.[1] Its fate and behavior in the soil environment are complex and are significantly influenced by the physicochemical properties of the soil. This guide provides a comprehensive overview of the quantitative aspects of this compound's soil interaction, detailed experimental methodologies for its study, and visual representations of the scientific workflows involved.

Quantitative Analysis of this compound Adsorption and Desorption

The adsorption and desorption of this compound in soil are key determinants of its bioavailability and potential for leaching. These processes are quantified using several coefficients, primarily the Freundlich distribution coefficient (Kf), the pesticide distribution coefficient (Kd), and the soil organic carbon-water partitioning coefficient (Koc).

Table 1: Adsorption and Desorption Coefficients of this compound in Various US Soils

| Soil Type | Kf (μg1-1/n g-1 mL1/n) | Kd (mL g-1) | Koc (mL g-1) | Desorption (%) |

| Range across seven US soils | 1.30 - 9.28 | 1.11 - 12.76 | 58 - 1467 | 11.06 - 81.31 |

Data compiled from a study on seven US soils, highlighting the variability based on soil characteristics.[2][3][4]

Table 2: Influence of Soil Properties on this compound Adsorption

| Soil Property | Influence on Adsorption | Rationale |

| pH | Negative Correlation | This compound is a weak acid. At lower pH, it is less ionized, making it more hydrophobic and increasing its affinity for soil organic matter.[5] |

| Organic Matter | Positive Correlation | Higher organic matter content provides more binding sites for this compound, reducing its concentration in the soil solution.[6][7] |

| Clay Content | Positive Correlation | Clay minerals, with their large surface area and charged surfaces, contribute to the adsorption of this compound.[2][3] |

| Sand Content | Negative Correlation | Sandy soils have lower organic matter and clay content, leading to weaker adsorption and higher mobility of this compound.[8] |

The wide range in Koc values (58 to 1467 mL g-1) indicates that this compound's mobility can vary from very high to low depending on the specific soil composition.[2][3][4] Soils with lower pH and higher clay and organic matter content tend to exhibit greater adsorption and lower desorption of this compound, which can reduce its potential for leaching but may also impact its herbicidal activity.[3]

Experimental Protocols: The Batch Equilibrium Method

The standard method for determining the adsorption and desorption characteristics of pesticides in soil is the Batch Equilibrium Method , as outlined in the OECD Guideline 106.[2][3][9] This procedure allows for the quantification of the distribution of a chemical between the soil and an aqueous solution at equilibrium.

Materials and Equipment

-

Soils: A range of well-characterized soils with varying properties (pH, organic matter content, texture). Soils are typically air-dried and sieved (e.g., through a 2-mm sieve).

-

This compound: Analytical grade standard.

-

Aqueous Solution: Typically 0.01 M CaCl2 solution to mimic soil solution ionic strength and improve centrifugation.

-

Centrifuge Tubes: Glass or other non-adsorptive material with screw caps.

-

Shaker: A reciprocating or orbital shaker capable of maintaining constant temperature.

-

Centrifuge: Capable of separating soil from the supernatant.

-

Analytical Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for accurate quantification of this compound in the aqueous phase.[6][10]

Adsorption Protocol

-

Preparation of this compound Solutions: A series of this compound solutions of known concentrations are prepared in the 0.01 M CaCl2 solution.

-

Soil-Solution Incubation: A known mass of air-dried soil (e.g., 2-5 grams) is weighed into centrifuge tubes. A specific volume of a this compound working solution (e.g., 10 mL) is added to each tube. This creates a specific soil-to-solution ratio.

-

Equilibration: The tubes are sealed and placed on a shaker to agitate for a predetermined equilibrium time (often 24 hours) at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.[5]

-

Phase Separation: After equilibration, the tubes are centrifuged at a high speed (e.g., 3000-5000 rpm) for a set duration (e.g., 15-20 minutes) to separate the soil from the supernatant.[5]

-

Analysis: An aliquot of the clear supernatant is carefully removed and analyzed using HPLC-DAD or LC-MS/MS to determine the equilibrium concentration of this compound (Ce).

-

Calculation: The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial concentration (Ci) and the equilibrium concentration (Ce).

Desorption Protocol

-

Supernatant Removal: Following the adsorption experiment, a known volume of the supernatant is removed from the centrifuge tubes.

-

Addition of Fresh Solution: An equivalent volume of this compound-free 0.01 M CaCl2 solution is added to the centrifuge tubes containing the soil with the adsorbed this compound.

-

Re-equilibration: The tubes are resealed and shaken for the same duration and under the same conditions as the adsorption experiment.

-

Phase Separation and Analysis: The centrifugation and analysis steps are repeated to determine the concentration of this compound that has desorbed into the solution.

-